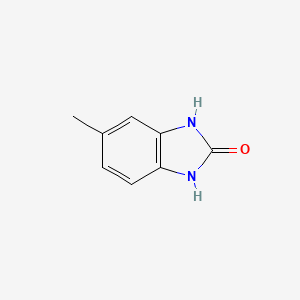
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
概要
説明
“5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da . This compound is used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion and design of potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, can be achieved through various methods . One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl . Another method uses various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 147.7±10.0 °C at 760 mmHg, and a flash point of 51.2±19.2 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 123.4±3.0 cm3 .
科学的研究の応用
DNA Topoisomerase I Inhibition
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of 1H-benzimidazole, exhibits significant inhibitory activity on mammalian type I DNA topoisomerase. This property makes it a compound of interest in cancer research and therapy, as topoisomerase inhibitors are crucial for controlling and modifying DNA topology during cellular processes (Alpan, Gunes, & Topçu, 2007).
Antioxidant and Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been found to possess antioxidant and antimicrobial activities. These properties are important for the development of new therapeutic agents with potential applications in treating various infections and diseases associated with oxidative stress (Anastassova et al., 2016).
Anti-diabetic Applications
Benzimidazole-pyrazoline hybrid molecules, incorporating this compound, demonstrate significant anti-diabetic potential. These compounds have shown promising results in α-glucosidase inhibition activity, which is a key target in diabetes management (Ibraheem et al., 2020).
Antineoplastic and Antifilarial Activities
Some benzimidazole derivatives, including this compound, have shown potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in cancer cells and notable activity against filarial worms, suggesting their use in cancer and parasitic infection treatments (Ram et al., 1992).
Thermostable Energetic Materials
Innovative derivatives of this compound, such as nitro and nitramino derivatives, have been developed with high melting points and thermal stability. These properties make them suitable for potential applications as new thermostable energetic materials in various industrial and military applications (Šarlauskas, Stankevičiūtė, & Tamulienė, 2022).
Corrosion Inhibition
Benzimidazole derivatives, including this compound, have been used in corrosion inhibition studies for mild steel in acidic environments. Their effectiveness in protecting metalsurfaces from corrosion is significant for industrial applications, such as in the petroleum and chemical industries (Yadav, Behera, Kumar, & Sinha, 2013).
Analytical Methodology in Pharmaceuticals
This compound, as a part of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), has been subject to analytical studies for its determination in pharmaceutical dosage forms. This is crucial for quality control and assurance in the pharmaceutical industry, ensuring the efficacy and safety of drug products (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Antileukemic Properties
Novel derivatives of this compound have shown promising antileukemic properties. These compounds have been synthesized and evaluated for their potential as chemotherapeutic agents in treating leukemia, highlighting their significance in cancer research (Gowda et al., 2009).
Synthetic Methodologies in Drug Development
The synthesis of (Het)arylbenzimidazoles, involving this compound, is an area of active research. These methodologies are crucial for the development of pharmaceuticals, as benzimidazole is a core structure in many drugs approved by the US FDA (Mamedov & Zhukova, 2021).
Antimicrobial and Cytotoxic Activities
Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These properties are essential for the development of new drugs targeting various bacterial infections and cancer cells (Mavrova et al., 2015).
Anti-tubercular and Antimicrobial Activities
Benzimidazole derivatives have also been investigated for their anti-tubercular and antimicrobial activities. This research is significant for developing new therapeutic agents against tuberculosis and other microbial infections (Maste et al., 2011).
Inhibition of Gastric Acid Secretion
Studies have shown that substituted benzimidazoles, including this compound, caninhibit gastric acid secretion by blocking the (H+ + K+) ATPase. This mechanism is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease, highlighting the therapeutic potential of these compounds in gastroenterology (Fellenius et al., 1981).
NR2B-selective N-methyl-D-aspartate Antagonists
Benzimidazole derivatives, particularly 5-substituted benzimidazoles, have been identified as potent antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This activity is relevant in developing treatments for conditions like chronic pain, neuropathy, and neurodegenerative diseases (Mccauley et al., 2004).
Anti-hypertension Activities
5-Nitro benzimidazole derivatives, including those with this compound, have shown promising results as angiotensin II receptor antagonists with anti-hypertension activities. These findings are significant for developing new antihypertensive drugs (Zhu et al., 2014).
Tubulin Polymerization Inhibitors
Methyl (5(6)-substituted benzimidazol-2yl) carbamates, including this compound, have been studied for their structure-activity relationships as inhibitors of mammalian tubulin polymerization. This research is vital for developing cancer therapies, as tubulin inhibitors play a critical role in controlling cell division (Lacey & Watson, 1985).
Safety and Hazards
作用機序
Target of Action
It’s known that imidazole derivatives have a wide range of applications in pharmaceuticals . Some imidazole derivatives have shown to inhibit microtubule assembly formation in certain cell lines .
Mode of Action
Based on the properties of similar imidazole derivatives, it can be inferred that these compounds may interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit microtubule assembly, which is crucial for cell division and structure .
Biochemical Pathways
Given the broad applications of imidazole derivatives, it’s plausible that multiple pathways could be affected .
Result of Action
Similar imidazole derivatives have shown to inhibit microtubule assembly formation, which could lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
生化学分析
Biochemical Properties
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an activator of chloride secretion, which is crucial for maintaining cellular ion balance . Additionally, this compound has been studied for its potential therapeutic applications in conditions such as cystic fibrosis and chronic obstructive pulmonary disease . The interactions of this compound with biomolecules are primarily through binding to specific sites on enzymes and proteins, thereby modulating their activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been found to affect cellular function by altering gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been found to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound can influence its ability to modulate cellular function and metabolic pathways.
特性
IUPAC Name |
5-methyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCHXZUMFHNSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278872 | |
| Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-75-9 | |
| Record name | 5-Methylbenzimidazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5400-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLBENZIMIDAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2CJM7V6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a significant contributor to the separation of different crabapple taxa. What does this suggest about the compound's role in floral scent?
A1: The research indicates that this compound, alongside other volatile compounds, plays a crucial role in defining the unique aroma profiles of different crabapple taxa []. The presence and variation in the concentration of this compound likely contribute to the distinct scent intensities observed across the studied taxa. This finding highlights the compound's potential importance as a chemotaxonomic marker within the Malus genus. Further research is needed to understand if this compound plays a specific role in attracting pollinators or if its presence is linked to other biological functions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
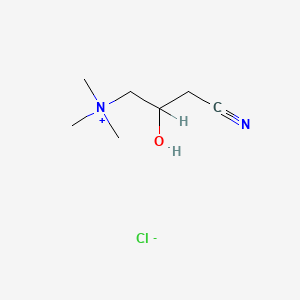

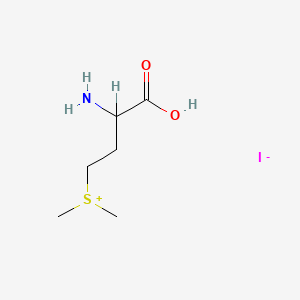
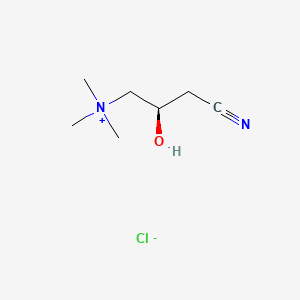
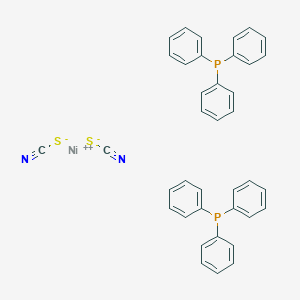
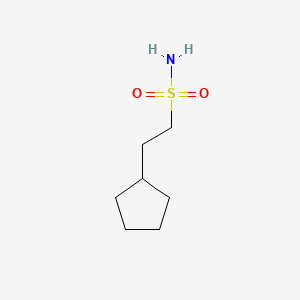
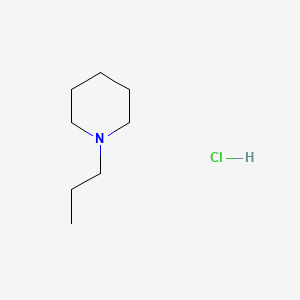
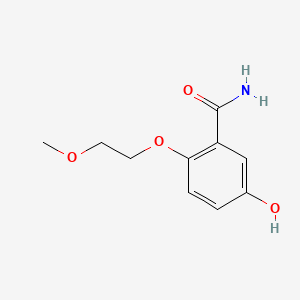
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)
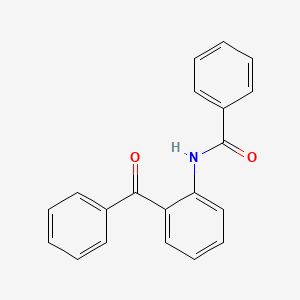
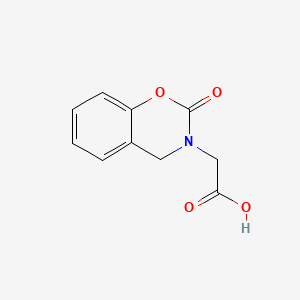
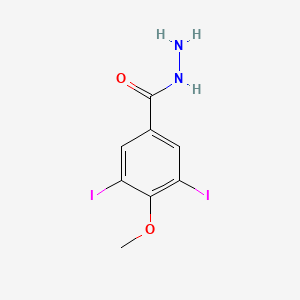
![2-chloro-n-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B1346089.png)

